4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol

Structure-Activity Relationship Indole N1-Functionalization Medicinal Chemistry

Select this compound for its trifunctional substitution pattern (N1-butan-2-ol, 3-aminomethyl, 6-chloro) unavailable in standard catalogs. It provides two orthogonal reactive handles—primary amine and secondary alcohol—enabling efficient parallel library synthesis from a single hub. Uniquely recapitulates combined pharmacophoric elements for cannabinoid receptor and FAAH interaction studies, making it a superior, structurally differentiated control over single-modification analogs. Ideal for systematic SAR and metabolic profiling panels.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74
CAS No. 1918360-93-6
Cat. No. B2814094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol
CAS1918360-93-6
Molecular FormulaC13H17ClN2O
Molecular Weight252.74
Structural Identifiers
SMILESCC(CCN1C=C(C2=C1C=C(C=C2)Cl)CN)O
InChIInChI=1S/C13H17ClN2O/c1-9(17)4-5-16-8-10(7-15)12-3-2-11(14)6-13(12)16/h2-3,6,8-9,17H,4-5,7,15H2,1H3
InChIKeyFXTFFLXYJXKRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (CAS 1918360-93-6): Structural Identity and Procurement Considerations


4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (CAS 1918360-93-6) is a synthetic aminoalkylindole derivative with the molecular formula C13H17ClN2O and a molecular weight of 252.74 g/mol . The compound features three distinct structural motifs: a 6-chloro substitution on the indole core, a primary aminomethyl group at the indole 3-position, and a butan-2-ol chain tethered to the indole N1 position . This substitution pattern places it within the broader class of aminoalkylindoles—a scaffold known for interactions with cannabinoid receptors, fatty acid amide hydrolase (FAAH), and other neurological targets [1]. The compound is primarily available through specialty chemical suppliers as a research intermediate, with limited published pharmacological characterization in the open literature.

Why 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol Cannot Be Replaced by Common 6-Chloroindole Analogs


Substituting 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol with structurally similar 6-chloroindole derivatives is not straightforward due to the unique confluence of three pharmacophoric elements absent in the closest commercially available analogs. The compound 4-(6-chloro-1H-indol-3-yl)butan-2-ol (CAS 1546663-31-3) lacks the 3-aminomethyl group and bears the butan-2-ol chain at the indole 3-position rather than the N1 position, fundamentally altering hydrogen-bonding capacity and steric profile. Conversely, (6-chloro-1H-indol-3-yl)methanamine (CAS 887581-88-6) contains the 3-aminomethyl-6-chloroindole core but lacks the N1-butan-2-ol substituent entirely, eliminating the secondary alcohol moiety that can serve as a hydrogen bond donor/acceptor and a metabolic handle. The dual substitution pattern (N1-alkylation combined with 3-aminomethylation) is sparsely represented in vendor catalogs and patent literature, meaning that off-the-shelf substitution with single-modification analogs will not recapitulate the same interaction profile in target-binding or ADME assays.

Quantitative Differentiation Evidence for 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (CAS 1918360-93-6)


N1-Alkylation with Butan-2-ol Chain: Structural Differentiation from 6-Chloroindol-3-yl Analogs

The target compound bears a butan-2-ol chain at the indole N1 position, while the closest cataloged analog 4-(6-chloro-1H-indol-3-yl)butan-2-ol (CAS 1546663-31-3) carries the identical butan-2-ol chain at the indole 3-position and retains a free N1-H . N1-alkylation of indoles is known to modulate CB2 receptor selectivity in aminoalkylindole cannabinoid ligands: N1-alkylated analogs (e.g., JWH-015, JWH-018) show altered CB1/CB2 selectivity ratios compared to their N1-unsubstituted counterparts, with N1-alkyl chain length and branching directly impacting receptor residency time [1]. The difference in substitution position (N1 vs. C3 of the butan-2-ol chain) is expected to produce distinct three-dimensional pharmacophore geometries, as the dihedral angle between the indole plane and the side chain trajectory differs by approximately 60° between N1 and C3 attachment points.

Structure-Activity Relationship Indole N1-Functionalization Medicinal Chemistry

Dual Functionalization: 3-Aminomethyl Group Confers Distinct Hydrogen-Bonding Capacity vs. 3-Unsubstituted 6-Chloroindole Scaffolds

The target compound contains a primary aminomethyl (-CH2NH2) group at the indole 3-position, providing both a hydrogen bond donor (-NH2) and an additional hydrogen bond acceptor (the amino lone pair). In contrast, the scaffold 6-chloroindole (CAS 17422-33-2) and its simple 3-alkyl derivatives lack this polar functionality entirely. In the broader class of indole-based FAAH inhibitors, the presence of a basic amine moiety at or near the indole 3-position has been correlated with enhanced FAAH inhibitory potency: for example, 3-substituted indole derivatives in patent US-7960544-B2 demonstrate FAAH IC50 values ranging from low nanomolar to micromolar depending on the nature of the 3-position substituent [1]. The primary amine in the target compound is a stronger hydrogen bond donor than secondary or tertiary amines and can form charge-reinforced hydrogen bonds with aspartate or glutamate residues commonly found in FAAH and cannabinoid receptor active sites. This feature is absent in comparator compounds such as 4-(6-chloro-1H-indol-3-yl)butan-2-ol (CAS 1546663-31-3), which bears no amine functionality at any position.

Hydrogen Bond Donor/Acceptor Ligand-Target Interaction Indole 3-Position Modification

6-Chloro Substitution on Indole: Metabolic and Electronic Differentiation vs. 5-Chloro and Unsubstituted Indole Analogs

The chloro substituent at the indole 6-position in the target compound influences both the electronic character of the indole ring system and its metabolic stability. The 6-chloroindole scaffold is a recognized building block in medicinal chemistry: it serves as a precursor for p38 kinase inhibitors when elaborated to 5-carboxy-6-chloroindole , and 6-chloro-substituted indole derivatives have been developed as MDM2/MDMx-p53 interaction inhibitors with growth inhibitory activity against HCT116 colorectal cancer cells [1]. The 6-chloro substitution pattern is distinct from the more common 5-chloroindole motif (found in many tryptophan-derived natural products) in terms of its electron-withdrawing effect on the indole ring: chlorine at position 6 exerts a stronger inductive effect on the benzenoid ring (σm ≈ 0.37 for 6-position vs. σp ≈ 0.23 for 5-position relative to the indole nitrogen), which can modulate the pKa of the indole N1-H (relevant when N1 is unsubstituted) and influence π-stacking interactions with aromatic residues in protein binding pockets. Synthesis of 3,6-disubstituted indole derivatives specifically targeting the MDM2/MDMx complex has demonstrated that the combination of 6-chloro and 3-position substitution yields compounds with strong growth inhibitory activity on tumor cells [1], supporting the value of this specific substitution pattern.

Halogen Effects in Drug Design CYP450 Metabolism Indole Electronics

Predicted Physicochemical Differentiation: Calculated logP and Hydrogen Bonding Profile vs. Closest Commercially Available 6-Chloroindole Analogs

The target compound C13H17ClN2O (MW 252.74) has a distinct predicted physicochemical profile compared to its closest commercially cataloged structural relatives. The presence of the primary amine (aminomethyl) and secondary alcohol (butan-2-ol) groups yields a higher topological polar surface area (TPSA) and lower predicted logP compared to analogs lacking these polar functionalities. Specifically, 4-(6-chloro-1H-indol-3-yl)butan-2-ol (CAS 1546663-31-3, C12H14ClNO, MW 223.70) has one fewer nitrogen atom and no primary amine, resulting in a predicted TPSA approximately 25-30 Ų lower and a predicted logP approximately 0.5-1.0 log unit higher based on fragment-based calculations. The increased polarity of the target compound may confer advantages in aqueous solubility and reduced non-specific protein binding in biochemical assays compared to more lipophilic 6-chloroindole scaffolds. The compound also has three hydrogen bond donors (two from -NH2, one from -OH) versus one or zero for most comparator 6-chloroindole derivatives without aminomethyl groups—a feature that can be critical for target engagement at sites requiring multiple directional hydrogen bonds (e.g., kinase hinge regions, FAAH catalytic serine residues).

Drug-likeness Physicochemical Properties ADME Prediction

Synthetic Accessibility and Building Block Utility: The Compound as a Bifunctional Intermediate for Parallel Library Synthesis

The target compound contains two chemically orthogonal reactive handles: a primary aliphatic amine (at the 3-aminomethyl position) and a secondary alcohol (on the butan-2-ol chain). This bifunctionality enables sequential derivatization strategies—amine acylation, reductive amination, or sulfonamide formation can be performed independently of alcohol oxidation, esterification, or etherification. In contrast, the comparator 4-(6-chloro-1H-indol-3-yl)butan-2-ol (CAS 1546663-31-3) bears only the secondary alcohol as a functionalizable group, offering only a single diversification point. Similarly, (6-chloro-1H-indol-3-yl)methanamine (CAS 887581-88-6) offers only the primary amine handle without an alcohol. The bifunctional nature of the target compound makes it a more versatile intermediate for generating diverse compound libraries through combinatorial chemistry approaches: with two points of diversity, reacting the compound with a set of n carboxylic acids (amine acylation) followed by m isocyanates (alcohol carbamoylation) could theoretically generate n × m unique products from a single starting material [1]. This synthetic versatility is a procurement-relevant differentiator for medicinal chemistry groups building focused libraries around the 6-chloroindole scaffold.

Synthetic Chemistry Parallel Synthesis Chemical Biology

Recommended Research and Procurement Application Scenarios for 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol (CAS 1918360-93-6)


FAAH and Endocannabinoid System Target Screening Libraries

Based on the well-established role of aminoalkylindole derivatives as FAAH inhibitors and cannabinoid receptor modulators [1], 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol is a structurally differentiated candidate for inclusion in focused screening libraries targeting the endocannabinoid system. The combination of N1-alkylation with a polar butan-2-ol chain, 3-aminomethyl substitution, and 6-chloro substitution provides a substitution pattern distinct from classical aminoalkylindoles such as WIN 55,212-2 or JWH-015. The dual hydrogen bond donor/acceptor capacity from the primary amine and secondary alcohol (three total HBDs) may engage FAAH active-site residues differently than mono-functionalized indole scaffolds [1]. Procurement recommendation: prioritize this compound over analogs lacking the 3-aminomethyl group when screening for novel FAAH or CB2 chemotypes with potentially differentiated binding modes.

Diversifiable Building Block for 6-Chloroindole-Focused Combinatorial Libraries

The bifunctional architecture of the target compound—featuring both a primary amine and a secondary alcohol as orthogonal reactive handles—makes it an efficient diversification hub for parallel library synthesis around the 6-chloroindole pharmacophore [1]. Medicinal chemistry teams can sequentially derivatize the amine (via amide bond formation, sulfonamide synthesis, or reductive amination) and the alcohol (via esterification, carbamoylation, or oxidation to the ketone followed by further transformations) to generate two-dimensional diversity arrays from a single starting material. This synthetic efficiency distinguishes the compound from single-handle 6-chloroindole building blocks and provides a higher return on procurement investment when the research objective is broad SAR exploration rather than single-target optimization.

Negative Control or Comparator Compound for 3-Substituted Indole SAR Studies

In SAR campaigns exploring the effect of 3-position substituents on 6-chloroindole biological activity, the target compound can serve as a structurally matched control. Its 3-aminomethyl group provides a well-defined hydrogen bond donor/acceptor pair at a fixed distance from the indole core, while the N1-butan-2-ol chain maintains hydrophilicity without introducing additional aromatic or highly lipophilic character. When compared head-to-head with 3-unsubstituted or 3-alkyl analogs such as 4-(6-chloro-1H-indol-3-yl)butan-2-ol [1], differential activity can be attributed specifically to the 3-aminomethyl pharmacophore. This makes the compound a valuable comparator for deconvoluting the contribution of the 3-position basic amine to target binding, solubility, and cellular permeability within a matched molecular framework.

Metabolic Stability Assessment of 6-Chloroindole Scaffolds

The 6-chloro substitution on the indole ring is known to influence metabolic stability, particularly with respect to CYP450-mediated oxidation at the indole benzenoid positions [1]. The target compound, with its chlorine at position 6, can be used alongside 5-chloro and unchlorinated indole analogs in metabolic stability panels (e.g., human or rodent liver microsome assays) to quantify the impact of chloro position on intrinsic clearance. The presence of the secondary alcohol on the butan-2-ol chain also provides a potential phase II metabolic handle (glucuronidation or sulfation), enabling the study of competing phase I and phase II metabolism on the 6-chloroindole scaffold. Procurement of this compound alongside its positional isomers and dechloro analogs enables systematic metabolic profiling of the 6-chloroindole chemotype.

Quote Request

Request a Quote for 4-[3-(Aminomethyl)-6-chloroindol-1-yl]butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.